

4-Methoxyestradiol angiogenic inhibition compared to other agents

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Compound Focus: 4-Methoxyestradiol

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Comparison of Anti-Angiogenic Agents

Agent / Class	Key Mechanisms of Action	Experimental Evidence (Models & Key Findings)
2-Methoxyestradiol (2-ME2) (Endogenous Metabolite)	• Disrupts microtubule dynamics [1] [2] • Biphasic, dose-dependent effect on VEGF-A: Low doses ($\leq 1 \mu\text{M}$) may stimulate VEGF-A via ER- α , high doses ($\geq 5 \mu\text{M}$) inhibit it [2] • Induces apoptosis via p38-MAPK pathway [3] • Inhibits NFATc1 nuclear translocation in lymphocytes [1] In Vivo (Chicken Ovarian Tumors): Reduced CD31 (endothelial cell marker), VEGF, and VEGFR-2 expression; decreased blood vessel count [3]. In Vitro (Human Ovarian Cancer Cells): Induced apoptosis (TUNEL assay), effect blocked by p38-MAPK inhibitor [3]. Cell Studies (ER+ Pituitary/Breast Cancer): High doses ($5 \mu\text{M}$) suppressed VEGF-A mRNA and protein, inhibiting endothelial cell proliferation in co-culture [2].	• Monoclonal Antibodies (e.g., Bevacizumab) (VEGF-Targeting) • Binds directly to VEGF-A ligand, preventing its interaction with VEGFR-2 on endothelial cells [4] Clinical Trials (nAMD patients): Effective at maintaining stable vision (loss of < 15 letters) over 2 years [5].
VEGFR2 Inhibitors (e.g., Sorafenib, Sunitinib, MMPP) (Receptor-Targeting)	• Binds to the ATP-binding domain of VEGFR2, inhibiting its kinase activity [6] • Suppresses downstream AKT/ERK and NF- κB signaling pathways [6] • Downregulates expression of NF- κB target genes (VEGFA, MMP2, MMP9) [6] In Vitro (HUVECs): Novel inhibitor MMPP suppressed VEGFA-induced migration, invasion, and tube formation [6]. Ex Vivo (Mouse Aortic Ring): MMPP inhibited sprouting of new vessels [6]. Binding	

Studies: MMPP showed high binding affinity to VEGFR2 domain and inhibited kinase activity [6]. | | **Ligand Traps (e.g., Aflibercept)** (VEGF-Targeting) | • Acts as a soluble "decoy" receptor, binding to multiple VEGF isoforms (e.g., VEGF-A, VEGF-B) and PlGF, preventing receptor activation [7] [4] | **Clinical Trials (nAMD patients):** Effective at maintaining stable vision over 2 years [5]. | | **Novel Targets (e.g., Sozinibercept)** (Beyond VEGF-A) | • Inhibits VEGF-C and VEGF-D ligands, which also activate VEGFR-2 and VEGFR-3 [7] | **Clinical Trials (nAMD patients):** In combination with standard therapy, showed superior vision gains vs. standard therapy alone [7]. |

Detailed Experimental Protocols

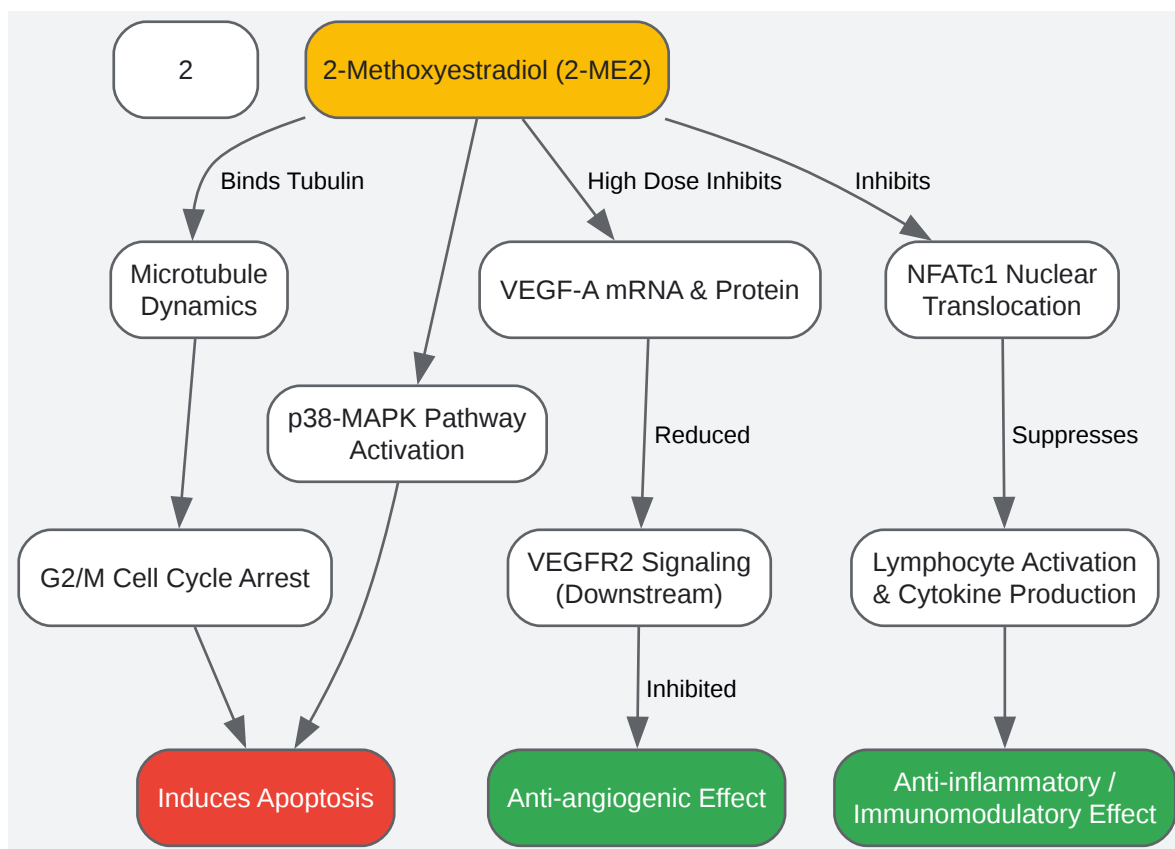
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies on 2-Methoxyestradiol.

- **Anti-Angiogenic Effects in Ovarian Tumors (In Vivo) [3]**
 - **Model:** Laying hens (spontaneous ovarian cancer model) fed a control or flaxseed-derived diet (which increases endogenous 2-ME2).
 - **Tissue Analysis:** Collected tumors and normal ovaries. Angiogenesis was assessed by:
 - **Immunohistochemistry (IHC):** Staining for **CD31** (endothelial cell marker), **α-SMA** (perivascular cell marker), **VEGF**, and **VEGFR-2**.
 - **Quantification:** Blood vessels per field of view were counted from stained sections.
- **Pro-Apoptotic Effects in Cancer Cells (In Vitro) [3]**
 - **Cell Lines:** Human ovarian cancer cells (BG1, HeyC2, TOV112D).
 - **Treatment:** Cells were treated with 10 μM 2-ME2 for 24-26 hours.
 - **Apoptosis Assay:** **TUNEL staining** was performed to detect DNA fragmentation in apoptotic cells.
 - **Pathway Inhibition:** To test mechanism, a selective p38-MAPK inhibitor (SB203580) was used concurrently with 2-ME2.
- **Biphasic Effect on VEGF-A Expression (In Vitro) [2]**
 - **Cell Lines:** ER+ GH3 rat pituitary and MCF-7 human breast tumor cells; ER-α-transfected human mammary epithelial cells (HMECs).
 - **Treatment:** Cells were exposed to low (1 μM) or high (5-10 μM) concentrations of 2-ME2 for varying durations.
 - **VEGF-A Measurement:**

- **Northern Blot Analysis:** Quantified VEGF-A mRNA levels.
- **Western Blot Analysis:** Quantified VEGF-A protein levels.
- **ER Dependency:** The pure estrogen antagonist ICI 182,780 was used to block ER- α and confirm the receptor's role in low-dose VEGF-A upregulation.

Signaling Pathway of 2-Methoxyestradiol

The following diagram synthesizes the key molecular pathways through which 2-Methoxyestradiol exerts its anti-angiogenic and pro-apoptotic effects, based on the cited research.



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Key Insights for Researchers

- **Dose-Dependent Complexity:** 2-ME2 exhibits a **biphasic effect** [2]. Low concentrations (around 1 μ M) can paradoxically upregulate VEGF-A via an estrogen receptor- α (ER- α) dependent mechanism,

while higher concentrations ($\geq 5 \mu\text{M}$) strongly inhibit it. This is a critical consideration for experimental design and dosing.

- **Multi-Mechanistic Action:** Unlike agents that target a single pathway, 2-ME2 acts through several parallel mechanisms: inducing **apoptosis** in cancer and endothelial cells, directly disrupting **microtubule** assembly, and exerting **immunomodulatory** effects by inhibiting T-cell activation [3] [1] [2].
- **Endogenous Profile:** As a natural metabolite, 2-ME2 may offer a different safety and tolerability profile compared to synthetic biologics and kinase inhibitors, though its clinical development has been challenging [1].

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